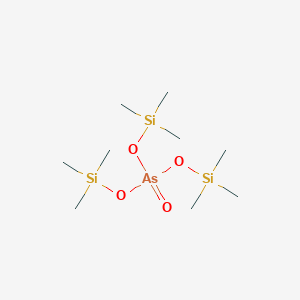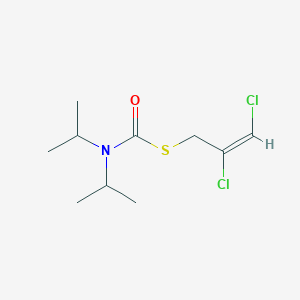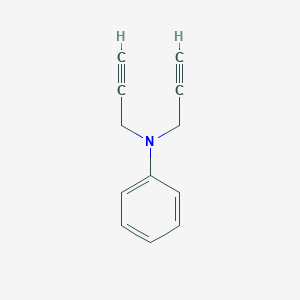
N,N-Dipropargylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropargylaniline is an organic compound with the molecular formula C11H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two propynyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropargylaniline typically involves the alkylation of aniline with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropargylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dipropargylaniline involves its interaction with various molecular targets, including enzymes and receptors. The propynyl groups enhance its ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, which lacks the propynyl groups.
N-Methyl Aniline: Aniline with a methyl group instead of propynyl groups.
N,N-Diethyl Aniline: Aniline with two ethyl groups instead of propynyl groups.
Comparison: N,N-Dipropargylaniline is unique due to the presence of the propynyl groups, which impart distinct chemical and biological properties. Compared to Aniline, it has enhanced reactivity and the ability to form more stable complexes with molecular targets. Compared to N-Methyl Aniline and N,N-Diethyl Aniline, the propynyl groups provide additional sites for chemical modification and interaction with biological molecules, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
18158-68-4 |
|---|---|
Molekularformel |
C12H11N |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)aniline |
InChI |
InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
InChI-Schlüssel |
ONOQPVMGQVXXQD-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Kanonische SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
| 18158-68-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




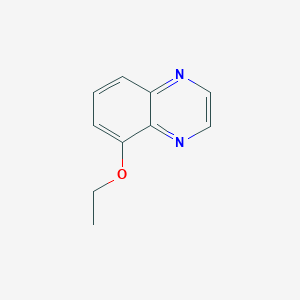



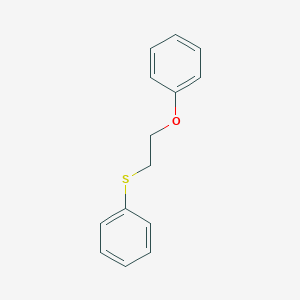
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)



